molecular formula C13H11BrF3N B8391698 1-[3-bromo-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole

1-[3-bromo-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B8391698
M. Wt: 318.13 g/mol
InChI Key: LTVPCWSIPOVQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-bromo-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C13H11BrF3N and its molecular weight is 318.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11BrF3N

Molecular Weight

318.13 g/mol

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole

InChI

InChI=1S/C13H11BrF3N/c1-8-3-4-9(2)18(8)12-6-10(13(15,16)17)5-11(14)7-12/h3-7H,1-2H3

InChI Key

LTVPCWSIPOVQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC(=C2)C(F)(F)F)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)aniline (14.0 g, 58.3 mmol) in toluene (250 mL), was added hexane-2,5-dione (7.05 mL, 60.1 mmol) and pTSA (0.22 g, 1.20 mmol). The flask was fitted with a Dean Stark trap and reaction mixture was heated at reflux for 1 h. The mixture was allowed to cool to rt and concentrated. The residue was purified by filtration through a pad of silica to give 1-[3-bromo-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole as an orange solid (18.g g, 97.8%). 1H NMR (400 MHz, CDCl3) δ: 7.81 (s, 1H), 7.58 (s, 1H), 7.44 (s, 1H), 5.92 (s, 2H), and 2.05 (s, 6H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
Name
Quantity
0.22 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-5-(trifluoromethyl)aniline (14.00 g, 58 mmol), hexane-2,5-dione (7.05 mL, 60 mmol) and p-toluenesulfonic acid monohydrate (220 mg, 1.2 mmol) in toluene (250 mL) was heated under Dean-Stark conditions. After 1 h, the reaction mixture was concentrated. The residue was purified by column chromatography to give 1-[3-bromo-5-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole (18.15 g, 98%) as orange oil. LCMS: (FA) ES+ 318.1.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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